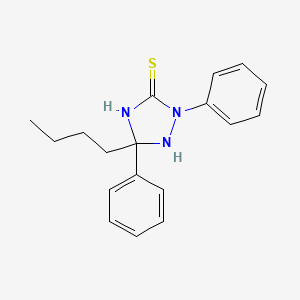![molecular formula C23H16F6N2O6 B11516177 3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11516177.png)
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the compound.
Scientific Research Applications
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl and nitro groups can participate in various chemical interactions, such as hydrogen bonding and electron transfer, affecting the compound’s reactivity and binding affinity. These interactions can influence biological pathways and molecular targets, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide:
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs often exhibit unique pharmacological activities due to the presence of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its combination of methoxy, trifluoromethyl, and nitro groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H16F6N2O6 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
3-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C23H16F6N2O6/c1-35-17-7-4-13(22(24,25)26)10-15(17)30-21(32)12-3-6-19(20(9-12)36-2)37-18-8-5-14(23(27,28)29)11-16(18)31(33)34/h3-11H,1-2H3,(H,30,32) |
InChI Key |
XGXGOMSTKGDEBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11516104.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11516116.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11516118.png)
![2-{4-[2-(Morpholin-4-ylsulfonyl)-4-nitrophenyl]piperazin-1-yl}ethanol](/img/structure/B11516122.png)
![2,2'-{Biphenyl-4,4'-diylbis[(2-oxoethane-2,1-diyl)sulfanediyl]}bis[6-(2-methylpropyl)pyridine-3-carbonitrile]](/img/structure/B11516129.png)
![[({[3,5-Bis(ethoxycarbonyl)-4-methylthiophen-2-YL]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11516131.png)

![ethyl (4-{[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]amino}phenyl)acetate](/img/structure/B11516147.png)
![2-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11516149.png)
![(2E,5Z)-3-Cyclohexyl-2-(phenylimino)-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11516155.png)
![8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11516162.png)
![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-3-ethoxybenzamide](/img/structure/B11516163.png)
![N-[4-(naphthalen-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11516179.png)
